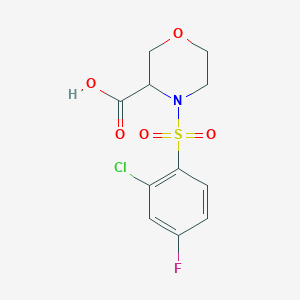
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, also known as CF3-PMSF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes, including blood coagulation, inflammation, and apoptosis.
作用机制
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid irreversibly inhibits serine proteases by covalently modifying the active site of the enzyme. The sulfonyl group of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid reacts with the serine residue in the active site of the protease, forming a stable covalent bond that prevents the enzyme from functioning. This mechanism of action makes 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid a potent and specific inhibitor of serine proteases.
Biochemical and Physiological Effects
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. Inhibition of serine proteases by 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce blood coagulation, inflammation, and cancer cell migration and invasion. 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to modulate the activity of proteases involved in the regulation of apoptosis, suggesting a potential role in the treatment of cancer.
实验室实验的优点和局限性
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several advantages as a tool for studying serine proteases. It is a potent and specific inhibitor that irreversibly modifies the active site of the enzyme, making it a valuable tool for investigating the role of proteases in various biological processes. However, the irreversible nature of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid inhibition can also be a limitation, as it may prevent the recovery of the enzyme for further analysis. Additionally, 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid may not be suitable for studying proteases that are not irreversibly inhibited by the compound.
未来方向
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several potential future directions in scientific research. One potential direction is the development of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid derivatives with improved specificity and potency for specific serine proteases. Another direction is the use of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for investigating the role of serine proteases in specific diseases, such as cancer and inflammatory disorders. Additionally, 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid may have potential as a therapeutic agent for the treatment of diseases involving abnormal protease activity.
合成方法
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can be synthesized through a multi-step process, starting with the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 3-bromo-2-oxopropanoic acid to yield 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The synthesis method has been optimized to produce high yields of pure 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, making it a feasible option for large-scale production.
科学研究应用
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been extensively used in scientific research as a tool for studying serine proteases. It is commonly used to inhibit proteases such as thrombin, trypsin, and chymotrypsin, which are involved in various physiological and pathological processes. 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been used to investigate the role of serine proteases in blood coagulation, inflammation, and cancer progression. It has also been used as a tool for the purification of proteases and other proteins.
属性
IUPAC Name |
4-(2-chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-8-5-7(13)1-2-10(8)20(17,18)14-3-4-19-6-9(14)11(15)16/h1-2,5,9H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMNJQHJZRDZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
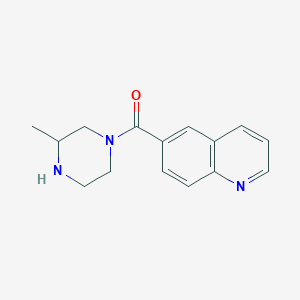
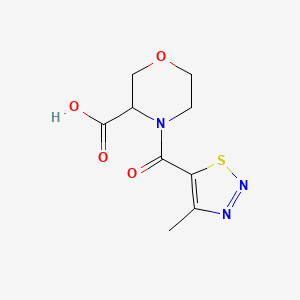
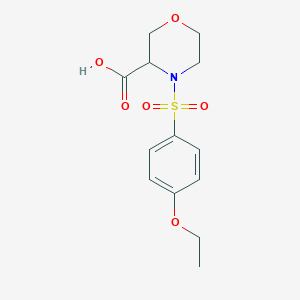

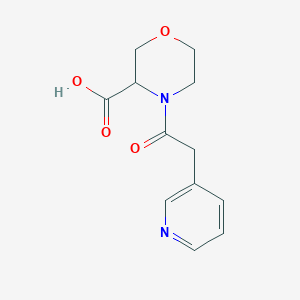
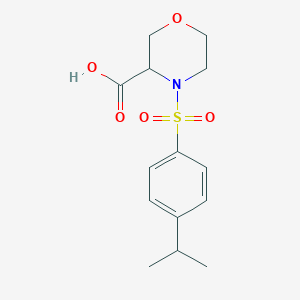
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
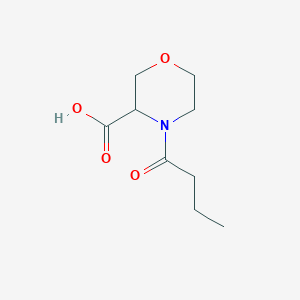
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
